molecular formula C10H13FN2O B15070115 (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Cat. No.: B15070115
M. Wt: 196.22 g/mol
InChI Key: VWGSQRQQHNHBOA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a chiral compound featuring a fluorine atom, a pyridine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the azetidine ring contributes to its unique pharmacological profile .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m0/s1

InChI Key

VWGSQRQQHNHBOA-VIFPVBQESA-N

Isomeric SMILES

CN1CC[C@H]1COC2=CC(=CN=C2)F

Canonical SMILES

CN1CCC1COC2=CC(=CN=C2)F

Origin of Product

United States

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